5-(Difluoromethoxy)-2,4-difluoroaniline
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Overview
Description
5-(Difluoromethoxy)-2,4-difluoroaniline is an organic compound characterized by the presence of difluoromethoxy and difluoroaniline groups
Preparation Methods
The synthesis of 5-(Difluoromethoxy)-2,4-difluoroaniline typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by condensation and cyclization reactions . This method is advantageous due to its mild reaction conditions, simplicity, and high yield, making it suitable for industrial production.
Chemical Reactions Analysis
5-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Cross-Coupling: The compound can participate in cross-coupling reactions, facilitated by catalysts such as palladium or copper.
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and difluoroaniline groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
5-(Difluoromethoxy)-2,4-difluoroaniline can be compared with other similar compounds, such as:
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound is used in the synthesis of pantoprazole, a drug for treating gastrointestinal disorders.
4-(Difluoromethoxy)benzaldehyde: This compound is used as an intermediate in organic synthesis.
Difluoromethoxylated Ketones: These are versatile building blocks for the synthesis of nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H5F4NO |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
RSHBRHMXQGDNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)N |
Origin of Product |
United States |
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